4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-
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Overview
Description
4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)- is an organic compound with the molecular formula C9H18O4. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2S,3S) notation indicates the specific stereochemistry of the compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)- typically involves the use of starting materials such as 4-penten-2-ol and 2-methoxyethanol. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the pentenyl group can be reduced to form a saturated alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Scientific Research Applications
4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pentenyl group can participate in hydrophobic interactions, while the methoxyethoxy group can enhance the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Penten-2-ol: A simpler analog without the methoxyethoxy group.
4-Pentyn-2-ol: Contains a triple bond instead of a double bond in the pentenyl group.
3-Buten-2-ol: A shorter chain analog with similar functional groups.
Uniqueness
4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)- is unique due to its specific stereochemistry and the presence of the methoxyethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
565193-87-5 |
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Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2S,3S)-3-(2-methoxyethoxymethoxy)pent-4-en-2-ol |
InChI |
InChI=1S/C9H18O4/c1-4-9(8(2)10)13-7-12-6-5-11-3/h4,8-10H,1,5-7H2,2-3H3/t8-,9-/m0/s1 |
InChI Key |
ZUDYAQBKNXXWSP-IUCAKERBSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C=C)OCOCCOC)O |
Canonical SMILES |
CC(C(C=C)OCOCCOC)O |
Origin of Product |
United States |
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